1-(2,4-Difluoro-3-methoxyphenyl)ethanol
Description
Contextualization within Fluorinated Aromatic Alcohols Research
Fluorinated aromatic alcohols are a class of compounds that have garnered considerable attention in pharmaceutical research. The introduction of fluorine into an aromatic ring can profoundly alter the physicochemical properties of a molecule. nbinno.comnih.gov These changes can include increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. nbinno.comnih.gov This is due to the high electronegativity and small size of the fluorine atom, which can influence the electronic environment of the molecule and its interactions with biological systems. nbinno.com The study of 1-(2,4-Difluoro-3-methoxyphenyl)ethanol is situated within this broader effort to leverage the unique properties of fluorine to design more effective therapeutic agents. nbinno.comnih.gov
Role as a Key Intermediate in Complex Organic Synthesis
The primary significance of this compound lies in its function as a key intermediate or building block in the synthesis of more complex molecules. smolecule.com Its structural features allow for a variety of chemical transformations. The hydroxyl group of the ethanol (B145695) side chain can undergo reactions such as esterification, alkylation, and deoxyfluorination. smolecule.com
While specific, publicly documented syntheses using this compound are not abundant, the utility of structurally similar compounds provides strong evidence for its potential applications. For instance, a closely related compound, 2,2-difluoro-2-(3-methoxyphenyl)ethanol, has been identified as an intermediate in the synthesis of agonists for the beta-2 adrenergic receptor. This suggests that this compound is likely a valuable precursor for the development of new therapeutic agents, potentially in areas such as respiratory and cardiovascular diseases.
Overview of Current Research Landscape and Gaps
The current research landscape for fluorinated compounds is vibrant, with a continuous search for new and efficient methods of fluorination and the development of novel fluorinated building blocks. researchgate.netnih.gov The demand for compounds like this compound is driven by the pharmaceutical industry's need for a diverse chemical toolbox to tackle complex biological targets. nih.gov
A significant portion of the research involving such specialized intermediates may be proprietary and conducted within pharmaceutical companies, leading to a gap in publicly available literature. Future research directions will likely focus on expanding the range of reactions in which this intermediate can participate and identifying new biological targets for the complex molecules derived from it. Further exploration into more efficient and stereoselective methods for its synthesis will also be a key area of investigation.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀F₂O₂ |
| Molecular Weight | 188.17 g/mol |
| Boiling Point | 249.8±40.0 °C (Predicted) |
| Density | 1.230±0.06 g/cm³ (Predicted) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-(2,4-difluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-5,12H,1-2H3 |
InChI Key |
WPBUSFBUXLSVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)F)OC)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 1 2,4 Difluoro 3 Methoxyphenyl Ethanol
Retrosynthetic Analysis of the 1-(2,4-Difluoro-3-methoxyphenyl)ethanol Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis suggests several logical disconnections corresponding to reliable forward synthetic reactions.
The most prominent disconnection is of the carbon-carbon bond adjacent to the hydroxyl group. This leads to two primary synthons: a nucleophilic methyl group (represented by a methyl Grignard reagent or organolithium) and an electrophilic 2,4-difluoro-3-methoxybenzoyl synthon (derived from the corresponding aldehyde or ketone).
A second common retrosynthetic route involves a reduction pathway. By disconnecting the C-H bond of the alcohol-bearing carbon, the target molecule is traced back to its corresponding ketone, 1-(2,4-Difluoro-3-methoxyphenyl)ethanone. This ketone then becomes the immediate precursor, which can be synthesized from simpler aromatic precursors. This approach is often favored for its simplicity and the wide availability of effective reducing agents.
Classical Synthetic Approaches
Traditional methods for alcohol synthesis provide robust and well-established routes to this compound.
Grignard Reactions and Variants
The Grignard reaction is a cornerstone of C-C bond formation and alcohol synthesis. libretexts.org In this context, the synthesis involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl carbon of 1-(2,4-Difluoro-3-methoxyphenyl)ethanone.
The reaction proceeds by treating the ketone with the Grignard reagent in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an acidic workup to protonate the resulting alkoxide and yield the final secondary alcohol. google.com A significant challenge in Grignard reactions with acetophenone (B1666503) derivatives is the potential for enolization of the ketone, where the Grignard reagent acts as a base rather than a nucleophile. google.com This side reaction can reduce the yield of the desired alcohol. google.com Careful control of reaction conditions, such as using low temperatures, can help to minimize this effect.
Table 1: Grignard Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |
|---|
Organometallic Reagent-Based Syntheses (e.g., Reformatsky Reactions)
While the Grignard reaction is the most common organometallic approach for this specific transformation, other reagents can be considered. The Reformatsky reaction, for instance, typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. rsc.org A direct application to synthesize this compound is not conventional. However, the principles of using organozinc or organolithium reagents are relevant. For example, methyllithium (B1224462) could be used in place of a methyl Grignard reagent, often exhibiting higher reactivity, which may require even more stringent temperature control to prevent side reactions.
Reduction of Corresponding Ketones
One of the most direct and high-yielding methods for synthesizing this compound is the reduction of its corresponding ketone, 1-(2,4-Difluoro-3-methoxyphenyl)ethanone (also known as 2',4'-Difluoro-3'-methoxyacetophenone). scbt.comcalpaclab.com This transformation can be achieved using a variety of reducing agents.
Metal hydride reagents are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and selective reagent that efficiently reduces ketones to secondary alcohols with high yields. For less reactive ketones or when a more powerful reagent is needed, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can be used, followed by a careful aqueous workup.
Table 2: Common Reducing Agents for Ketone Reduction
| Reducing Agent | Solvent | Reactivity & Selectivity | Workup |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones | Aqueous |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Strong, reduces most carbonyls | Aqueous/Acidic |
Modern and Advanced Synthetic Strategies
Recent advancements in organic synthesis have focused on achieving high levels of stereocontrol, which is crucial in fields like medicinal chemistry.
Stereoselective and Enantioselective Synthesis
The synthesis of a single enantiomer of this compound requires asymmetric methods. The most common strategy is the enantioselective reduction of the prochiral ketone, 1-(2,4-Difluoro-3-methoxyphenyl)ethanone.
This can be accomplished using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst. Prominent examples include Noyori's ruthenium-based catalysts for asymmetric transfer hydrogenation or CBS (Corey-Bakshi-Shibata) reduction using a chiral oxazaborolidine catalyst with borane (B79455). These methods can produce the target alcohol with high enantiomeric excess (ee). nih.gov
Enzymatic reductions using ketoreductases (KREDs) also offer a powerful and environmentally friendly alternative, often providing exceptionally high enantioselectivity under mild reaction conditions. elsevierpure.com The development of catalysts for the enantioselective addition of methyl groups to the corresponding aldehyde, 2,4-difluoro-3-methoxybenzaldehyde, also represents a viable, though less common, pathway to the chiral alcohol.
Table 3: Examples of Chiral Catalysts for Asymmetric Ketone Reduction
| Catalyst System | Hydrogen/Hydride Source | Typical Enantiomeric Excess (ee) |
|---|---|---|
| (R)-Ru(BINAP)Cl₂ | H₂ | >95% |
| (S)-CBS Catalyst | Borane (BH₃) | >98% |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. The synthesis of this compound can be made greener by several means. Biocatalytic routes are inherently green as they utilize enzymes under mild conditions, typically in water, avoiding harsh reagents and organic solvents. researchgate.net Asymmetric catalysis also aligns with green principles by using small amounts of catalyst, which minimizes waste compared to stoichiometric reagents.
Another key aspect is the use of biobased or green solvents. nih.gov Traditional volatile organic compounds (VOCs) can be replaced with alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have a better environmental and safety profile. encyclopedia.pub Designing processes that are atom-efficient and minimize the number of synthetic steps also contributes to a greener synthesis.
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical production, offering significant advantages over traditional batch processing. researchgate.netresearchgate.net In a flow system, reagents are continuously pumped through a network of tubes and reactors. nih.gov This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. illinois.edu
The synthesis of this compound via catalytic reduction could be readily adapted to a flow process. For instance, a solution of the ketone and a hydrogen source could be passed through a heated packed-bed reactor containing a heterogeneous catalyst. The small dimensions of flow reactors provide a high surface-area-to-volume ratio, enabling superior heat and mass transfer. researchgate.net This leads to improved reaction efficiency, higher yields, and enhanced safety, particularly when dealing with exothermic reactions or hazardous reagents. researchgate.netnih.gov Furthermore, flow systems can be automated for process optimization and streamlined for multi-step syntheses, making them highly suitable for industrial-scale production. researchgate.net
Optimization of Reaction Conditions and Yields
Systematic optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This involves varying parameters such as temperature, pressure, catalyst loading, substrate concentration, and reaction time to identify the optimal set of conditions. For the synthesis of this compound, this process would be applied to any of the chosen synthetic methodologies. For example, in an asymmetric transfer hydrogenation, parameters such as the choice of hydrogen donor, the catalyst-to-substrate ratio, and the base additive would be carefully screened.
The choice of solvent can have a profound impact on a reaction's efficacy, influencing reaction rates, yields, and stereoselectivity. cjcatal.com The solvent's polarity, viscosity, and ability to solubilize reactants and catalysts are key factors. In asymmetric catalysis, the solvent can affect the conformational state of the catalyst-substrate complex, thereby altering the enantiomeric outcome. encyclopedia.pub
Table 2: Influence of Solvent on a Hypothetical Asymmetric Reduction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane | 9.1 | 85 | 92 |
| 2 | Toluene | 2.4 | 78 | 89 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 88 | 94 |
| 4 | 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 91 | 96 |
| 5 | Cyclopentyl methyl ether (CPME) | 4.7 | 90 | 95 |
This is a hypothetical data table illustrating the potential impact of different solvents on the synthesis of this compound.
Catalyst Selection and Loading
The choice of catalyst is paramount in the reduction of 2',4'-difluoro-3'-methoxyacetophenone. Both heterogeneous and homogeneous catalysts are employed, with the selection depending on the desired outcome, such as cost-effectiveness, scalability, and stereocontrol.
For general reduction, heterogeneous catalysts like Raney nickel are a viable option. In the synthesis of a structurally similar compound, 1-(3,4-dimethoxyphenyl)ethanol (B1196505), Raney nickel was successfully used for the catalytic hydrogenation of 3,4-dimethoxyacetophenone. google.com The catalyst loading is a critical factor influencing reaction efficiency; insufficient loading can lead to incomplete conversion, while excessive amounts may not be economically viable. Optimization studies for the transfer hydrogenation of acetophenone using ruthenium complexes have shown that increasing catalyst loading from 0.10 mol% to 1.00 mol% can significantly increase conversion.
Homogeneous catalysts are often preferred for asymmetric reductions to produce enantiomerically pure this compound. Chiral ruthenium complexes, particularly those with phosphine (B1218219) and diamine ligands, have demonstrated high efficiency in the asymmetric hydrogenation of various ketones. For instance, spiroborate esters have been reported as highly effective catalysts for the asymmetric borane reduction of a variety of prochiral ketones, with catalyst loadings as low as 0.1 to 10 mol% providing excellent chemical yields and high enantiomeric excess (up to 99% ee). researchgate.net Similarly, oxazaborolidine catalysts, generated in situ, have been successfully used for the enantioselective reduction of aromatic ketones with catalyst loadings around 10 mol%. mdpi.com
Table 1: Comparison of Catalyst Systems for the Reduction of Substituted Acetophenones
| Catalyst System | Substrate | Catalyst Loading (mol%) | Key Findings |
|---|---|---|---|
| Raney Nickel | 3,4-dimethoxyacetophenone | Not Specified | Effective for catalytic hydrogenation. google.com |
| Ruthenium Complexes | Acetophenone | 0.10 - 1.00 | Conversion increases with catalyst loading. |
| Spiroborate Esters | Prochiral Ketones | 0.1 - 10 | High yields and up to 99% enantiomeric excess. researchgate.net |
| Oxazaborolidine (in situ) | Aromatic Ketones | 10 | High enantioselectivities achieved. mdpi.com |
Temperature and Pressure Control
Temperature and pressure are critical process parameters that directly impact the reaction rate, selectivity, and catalyst stability in the synthesis of this compound.
In catalytic hydrogenation reactions, temperature plays a significant role. For the reduction of acetophenone using a rhodium catalyst, the optimal temperature was found to be 80°C. researchgate.net In the case of the synthesis of 1-(3,4-dimethoxyphenyl)ethanol using Raney nickel, the reaction was carried out at temperatures ranging from 25-100°C, with a preference for 50-100°C. google.com Biocatalytic reductions also exhibit temperature dependence; for example, the asymmetric bioreduction of acetophenone using Lactobacillus senmaizukei was optimized at 25°C. nih.gov
Pressure is another key variable, particularly in hydrogenation reactions involving gaseous hydrogen. The reduction of 3,4-dimethoxyacetophenone was conducted under a pressure of 1-20 bar, with an optimal range of 5-10 bar. google.com The precise control of both temperature and pressure is essential to maximize the yield and purity of the desired product while minimizing side reactions and ensuring the safety of the process.
Table 2: Influence of Temperature and Pressure on Analogous Reduction Reactions
| Reaction | Catalyst | Optimal Temperature (°C) | Optimal Pressure (bar) |
|---|---|---|---|
| Reduction of Acetophenone | Rhodium catalyst | 80 | Not Specified |
| Hydrogenation of 3,4-dimethoxyacetophenone | Raney Nickel | 50-100 | 5-10 |
Novel Reagent Applications in Synthesis
The development of novel reagents has opened new avenues for the efficient and stereoselective synthesis of chiral alcohols like this compound. These reagents often act as chiral sources or activators in conjunction with reducing agents.
One class of such reagents includes chiral ligands for metal-catalyzed reductions. BINAL-H reagents, which are lithium aluminum hydride modified with binaphthol, have shown high enantioselectivity in the reduction of ketones that possess a π-system. uwindsor.ca The stereochemical outcome is predictable, with (S)-BINAL-H typically yielding the (S)-alcohol and (R)-BINAL-H affording the (R)-alcohol. uwindsor.ca
Another innovative approach involves the use of in situ generated catalysts. For example, oxazaborolidine catalysts can be prepared from chiral lactam alcohols and borane immediately before use, which can improve reproducibility compared to using isolated catalysts. mdpi.com
Furthermore, novel reducing agents and systems are continually being explored. A method for the highly stereoselective reduction of cyclic ketones to their thermodynamically most stable alcohols utilizes lithium dispersion in combination with hydrated salts of common transition metals like FeCl₂·4H₂O or CuCl₂·2H₂O. organic-chemistry.orgacs.org This protocol offers a convenient and efficient alternative to traditional reducing agents. organic-chemistry.orgacs.org
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2',4'-Difluoro-3'-methoxyacetophenone |
| 1-(3,4-dimethoxyphenyl)ethanol |
| 3,4-dimethoxyacetophenone |
| Acetophenone |
Chemical Reactivity and Mechanistic Investigations of 1 2,4 Difluoro 3 Methoxyphenyl Ethanol
Transformations of the Hydroxyl Group
The hydroxyl group is the most reactive site in the molecule, susceptible to a variety of transformations including oxidation, substitution, and derivatization.
Oxidation Reactions
The secondary alcohol functionality of 1-(2,4-difluoro-3-methoxyphenyl)ethanol can be oxidized to the corresponding ketone, 1-(2,4-difluoro-3-methoxyphenyl)ethanone. This transformation is a common and fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions, scale, and tolerance of other functional groups.
Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-chromium-based methods like the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane oxidation. The selection of the oxidant is crucial to prevent over-oxidation or side reactions.
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | 1-(2,4-Difluoro-3-methoxyphenyl)ethanone |
| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane (DCM), -78 °C to Room Temperature | 1-(2,4-Difluoro-3-methoxyphenyl)ethanone |
| Dess-Martin Periodinane | Dichloromethane (DCM), Room Temperature | 1-(2,4-Difluoro-3-methoxyphenyl)ethanone |
Esterification and Etherification
The hydroxyl group of this compound can readily undergo esterification and etherification reactions to form a variety of derivatives.
Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, when a carboxylic acid is used. The use of more reactive acyl chlorides or anhydrides often proceeds under milder conditions, sometimes in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.
Etherification , the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reaction Type | Reagents | Product Type |
| Esterification (Fischer) | Carboxylic Acid (R-COOH), H₂SO₄ (cat.) | Ester (R-COO-CH(CH₃)Ar) |
| Esterification | Acyl Chloride (R-COCl), Pyridine | Ester (R-COO-CH(CH₃)Ar) |
| Etherification (Williamson) | 1. NaH; 2. Alkyl Halide (R-X) | Ether (R-O-CH(CH₃)Ar) |
| Ar = 2,4-Difluoro-3-methoxyphenyl |
Deoxyfluorination Reactions
Deoxyfluorination is a process where the hydroxyl group is replaced by a fluorine atom. This transformation is of significant interest in medicinal chemistry as the introduction of fluorine can modulate a molecule's biological properties. A variety of reagents have been developed for this purpose, with diethylaminosulfur trifluoride (DAST) and its analogues being common choices. The reaction typically proceeds via an SN2 mechanism, which would result in an inversion of stereochemistry if the starting alcohol is chiral. Given the benzylic nature of the alcohol in this compound, the reaction may also proceed through an SN1-like mechanism involving a carbocation intermediate, which could lead to a racemic mixture of the fluorinated product.
Recent advancements in deoxyfluorination have introduced novel reagents like 3,3-difluoro-1,2-diarylcyclopropenes, which can offer different reactivity profiles and selectivities. smolecule.com
| Deoxyfluorination Reagent | General Mechanistic Pathway | Product |
| Diethylaminosulfur trifluoride (DAST) | SN2 or SN1 | 1-(1-Fluoroethyl)-2,4-difluoro-3-methoxybenzene |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | SN2 or SN1 | 1-(1-Fluoroethyl)-2,4-difluoro-3-methoxybenzene |
| PyFluor | SN2 or SN1 | 1-(1-Fluoroethyl)-2,4-difluoro-3-methoxybenzene |
Reactions Involving the Aromatic Ring
The aromatic ring of this compound, while generally less reactive than the hydroxyl group, can undergo transformations, particularly when derivatized.
Electrophilic Aromatic Substitution (if applicable)
The directing effects of the substituents on the benzene (B151609) ring—two fluorine atoms, a methoxy (B1213986) group, and an ethanol (B145695) group—will govern the regioselectivity of any potential electrophilic aromatic substitution (EAS) reactions. The methoxy group is a strong activating group and an ortho-, para-director. The fluorine atoms are deactivating but also ortho-, para-directing. The ethanol group is a weakly deactivating group.
The positions on the ring available for substitution are C-5 and C-6. The combined directing effects of the existing substituents would need to be carefully considered to predict the outcome of an EAS reaction. The strong ortho-, para-directing effect of the methoxy group would likely favor substitution at the C-5 position, which is para to the methoxy group. However, the steric hindrance from the adjacent ethanol group and the electronic effects of the fluorine atoms would also play a significant role. Due to the already high degree of substitution and the presence of deactivating fluorine atoms, harsh reaction conditions might be required for electrophilic aromatic substitution to occur.
Metal-Catalyzed Cross-Coupling Reactions of Derivatized Forms
To participate in metal-catalyzed cross-coupling reactions, the this compound molecule would typically need to be derivatized to introduce a suitable leaving group on the aromatic ring, such as a halide (Br, I) or a triflate. If such a derivative were prepared, it could undergo a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Some of the most common and powerful cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.
Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.
The success of these reactions would depend on the specific derivative, catalyst system, and reaction conditions employed.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | C-C |
| Heck | Alkene (R-CH=CH₂) | C-C |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C |
| Buchwald-Hartwig | Amine (R₂NH) | C-N |
Stereochemical Stability and Transformations
The stereochemical integrity of a chiral center is crucial in many chemical applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules. For this compound, which possesses a stereocenter at the carbinol carbon, its stability towards racemization and propensity for stereoinversion are key considerations.
Racemization of a chiral compound involves the conversion of one enantiomer into an equal mixture of both enantiomers, resulting in a loss of optical activity. For secondary benzylic alcohols, such as this compound, racemization is most commonly facilitated by conditions that promote the formation of a planar, achiral carbocation intermediate at the benzylic position. This process is often catalyzed by acids, which protonate the hydroxyl group, allowing for the departure of a water molecule.
Table 1: Hypothetical Factors Influencing the Rate of Racemization of this compound
| Factor | Expected Effect on Racemization Rate | Rationale |
|---|---|---|
| Acid Strength | Increases with stronger acids | Facilitates the protonation of the hydroxyl group, promoting the formation of the carbocation intermediate. |
| Temperature | Increases with higher temperature | Provides the necessary activation energy to overcome the barrier for carbocation formation. |
| Solvent Polarity | Increases with more polar, protic solvents | Solvation stabilizes the charged carbocation intermediate and the leaving group (water). |
Stereoinversion is the reversal of the configuration at a stereocenter. In the context of this compound, any process that leads to racemization via a planar carbocation intermediate will inherently also be a process of stereoinversion. Once the achiral carbocation is formed, a nucleophile (such as water or another solvent molecule) can attack from either face of the planar carbocation with equal probability. This non-stereospecific attack leads to the formation of both enantiomers, resulting in a racemic mixture.
Therefore, reactions that proceed through an SN1-type mechanism at the benzylic carbon will result in stereoinversion. For example, the reaction of enantiomerically pure this compound with a hydrohalic acid would likely proceed through a carbocation intermediate, yielding a racemic mixture of the corresponding benzylic halide.
Mechanistic Pathways of Key Reactions
Understanding the mechanistic pathways of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic routes. This involves the characterization of transient intermediates and the analysis of transition states.
The most probable and significant intermediate in many reactions of this compound is the 1-(2,4-difluoro-3-methoxyphenyl)ethyl cation . This benzylic carbocation would be formed under conditions that favor the departure of the hydroxyl group as water, such as in the presence of a strong acid.
The structure of this carbocation would be planar at the benzylic carbon, with the positive charge delocalized into the aromatic ring. The stability of this intermediate is paramount to the feasibility of reactions proceeding through it. As previously mentioned, the electronic effects of the ring substituents are crucial:
Fluorine atoms (at positions 2 and 4): These are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which destabilizes the adjacent positive charge.
Methoxy group (at position 3): This group has an electron-withdrawing inductive effect (-I) but a stronger electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. This resonance effect would help to delocalize and stabilize the positive charge.
Transition state analysis provides detailed insight into the energy profile of a reaction, allowing for the determination of reaction rates and the elucidation of reaction mechanisms. For reactions involving this compound, computational methods, particularly Density Functional Theory (DFT), would be the primary tools for such an analysis.
For a given reaction, such as an acid-catalyzed dehydration or a nucleophilic substitution, computational chemists would model the potential energy surface to locate the transition state structure. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate.
The key information obtained from a transition state analysis includes:
Geometry of the Transition State: This reveals the arrangement of atoms at the point of highest energy, including which bonds are being formed and which are being broken.
Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.
Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate towards the products.
By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in a substitution reaction, calculations could differentiate between a stepwise SN1 mechanism (with a carbocation intermediate) and a concerted SN2 mechanism by comparing the energies of their respective transition states.
Table 3: Hypothetical Data from a DFT Calculation for the Transition State of an SN1 Reaction of this compound
| Parameter | Hypothetical Value | Interpretation |
|---|---|---|
| C-O Bond Length (leaving group) | 2.1 Å | Significantly elongated compared to the reactant, indicating bond breaking. |
| C-Nucleophile Bond Length | 2.5 Å | The nucleophile is approaching but a full bond has not yet formed. |
| Geometry at Benzylic Carbon | Trigonal Planar | Consistent with the formation of a carbocation-like structure. |
| Calculated Activation Energy (ΔG‡) | 25 kcal/mol | Provides a quantitative measure of the reaction barrier, allowing for rate prediction. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |
Advanced Spectroscopic and Structural Elucidation of 1 2,4 Difluoro 3 Methoxyphenyl Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be determined.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR Studies
High-resolution 1D NMR spectra provide foundational information regarding the chemical environment of magnetically active nuclei. For 1-(2,4-Difluoro-3-methoxyphenyl)ethanol, the key nuclei are ¹H, ¹³C, and ¹⁹F.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethanol (B145695) side chain and the aromatic ring. The methyl group (-CH₃) protons would appear as a doublet due to coupling with the adjacent methine proton. The methine proton (-CH) would present as a quartet, being split by the three protons of the methyl group. The hydroxyl (-OH) proton typically appears as a broad singlet, though its chemical shift and multiplicity can be solvent-dependent. The two aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings.
¹⁹F NMR: The fluorine NMR spectrum is crucial for fluorinated compounds. Two distinct signals are anticipated for the two non-equivalent fluorine atoms on the aromatic ring. These signals would be split into doublets due to coupling with each other (³JFF) and would exhibit further fine structure from couplings to nearby protons (JHF).
Predicted NMR Data for this compound (in CDCl₃)
This data is illustrative and predicted based on spectroscopic principles.
¹H NMR (500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.05 | m | - | 1H | H-6 |
| 6.85 | m | - | 1H | H-5 |
| 5.15 | q | 6.5 | 1H | CH-OH |
| 3.90 | s | - | 3H | OCH₃ |
| 2.50 | br s | - | 1H | OH |
¹³C NMR (125 MHz) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | 155.1 | dd | ¹JCF ≈ 250, ²JCF ≈ 15 | C-2 | | 153.0 | dd | ¹JCF ≈ 250, ²JCF ≈ 15 | C-4 | | 140.5 | d | ²JCF ≈ 12 | C-3 | | 125.8 | d | ²JCF ≈ 10 | C-1 | | 115.2 | dd | ³JCF ≈ 5, ⁴JCF ≈ 2 | C-6 | | 108.7 | t | ²JCF ≈ 25 | C-5 | | 65.4 | s | - | CH-OH | | 56.3 | s | - | OCH₃ | | 23.1 | s | - | CH₃ |
¹⁹F NMR (470 MHz) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | -128.0 | m | - | F (at C-2) | | -135.0 | m | - | F (at C-4) |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the methine proton (CH at ~5.15 ppm) and the methyl protons (CH₃ at ~1.50 ppm), confirming the ethanol side chain fragment.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu It would definitively link the proton signals to their corresponding carbon signals, for example, connecting the CH proton at ~5.15 ppm to the CH carbon at ~65.4 ppm, and the OCH₃ protons at ~3.90 ppm to the methoxy (B1213986) carbon at ~56.3 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-4 bonds) between protons and carbons. columbia.eduyoutube.com This is crucial for connecting different fragments of the molecule. Key correlations would include:
The methoxy protons (~3.90 ppm) to the aromatic C-3 (~140.5 ppm).
The methine proton (~5.15 ppm) to the aromatic C-1 (~125.8 ppm) and C-6 (~115.2 ppm).
The aromatic proton H-5 (~6.85 ppm) to carbons C-1, C-3, and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, regardless of whether they are coupled through bonds. A NOESY spectrum could show a correlation between the methoxy protons and the aromatic H-4 proton, providing information on the preferred conformation of the methoxy group.
Solid-State NMR (if applicable)
Should this compound exist as a crystalline or amorphous solid, solid-state NMR (ssNMR) could provide valuable structural information not accessible in solution. wikipedia.org Techniques such as Magic Angle Spinning (MAS) are employed to average out anisotropic interactions like chemical shift anisotropy and dipolar coupling, which would otherwise lead to extremely broad, uninformative spectra. nih.gov Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant ¹H nuclei. wikipedia.org ssNMR is particularly powerful for identifying polymorphism (different crystalline forms), characterizing amorphous content, and studying molecular dynamics in the solid state. europeanpharmaceuticalreview.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. rsc.org For C₉H₁₀F₂O₂, the exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of each element. missouri.edu
Illustrative HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass | Measured Mass |
|---|---|---|---|
| [C₉H₁₁F₂O₂]⁺ | [M+H]⁺ | 189.0721 | 189.0725 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint. For benzylic alcohols, common fragmentation pathways include the loss of water and cleavages adjacent to the aromatic ring. stackexchange.comnih.govlibretexts.org
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 189.0721) would include:
Loss of Water: A primary fragmentation would be the facile elimination of a water molecule (H₂O, 18.0106 Da) from the protonated ethanol side chain, leading to the formation of a stable benzylic carbocation.
[C₉H₁₁F₂O₂]⁺ → [C₉H₉F₂O]⁺ + H₂O
m/z 189.0721 → m/z 171.0615
Loss of Acetaldehyde (B116499): Cleavage of the benzylic C-C bond can result in the loss of a neutral acetaldehyde molecule (CH₃CHO, 44.0262 Da) from the precursor ion.
[C₉H₁₁F₂O₂]⁺ → [C₇H₅F₂O]⁺ + C₂H₆O
m/z 189.0721 → m/z 143.0303
Formation of the Aromatic Cation: The ion at m/z 143.0303, corresponding to the [2,4-Difluoro-3-methoxyphenyl]⁺ cation, could undergo further fragmentation, such as the loss of carbon monoxide (CO, 27.9949 Da), although this would be less common.
The analysis of these characteristic fragments allows for the confirmation of the different structural components of the molecule, such as the ethanol side chain and the substituted phenyl ring.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiopure Forms
As a chiral molecule, this compound exists as two enantiomers. The study of its enantiopure forms using chiroptical techniques, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), is crucial for determining their absolute configuration and studying their stereochemical properties. However, a review of the scientific literature yielded no studies on the chiroptical properties of this compound. There are no published CD spectra or specific rotation values for the enantiomers of this compound.
Without experimental data, a table of chiroptical properties cannot be compiled.
Theoretical and Computational Chemistry Studies of 1 2,4 Difluoro 3 Methoxyphenyl Ethanol
Molecular Geometry and Conformation Analysis
Intramolecular Interactions (e.g., OH/π hydrogen bonding)
Further research and publication in the field of theoretical and computational chemistry would be necessary to generate the specific data required to populate these sections.
Electronic Structure and Reactivity Descriptors
The electronic properties and reactivity of 1-(2,4-Difluoro-3-methoxyphenyl)ethanol can be thoroughly investigated using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules. materialsciencejournal.org These studies provide insights into the molecule's stability, reactivity, and potential interaction sites.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally suggests higher reactivity. nih.govdergipark.org.tr
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted difluorophenyl ring, which acts as the primary electron donor. Conversely, the LUMO would likely be distributed over the aromatic ring and the ethanol (B145695) side chain, serving as the electron acceptor. The precise energy values of these orbitals and the resulting energy gap would quantify the molecule's propensity to engage in chemical reactions. Theoretical calculations on similar substituted aromatic systems have shown that electron-withdrawing groups, such as fluorine, can lower both HOMO and LUMO energy levels, while electron-donating groups, like methoxy (B1213986), tend to raise the HOMO energy. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties (Note: The following data is hypothetical and serves as an illustrative example of what a computational study would yield.)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.govrsc.org
In the case of this compound, the MEP surface would likely show a region of significant negative potential around the oxygen atom of the hydroxyl group and the methoxy group, making these sites susceptible to electrophilic attack. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic attack. The aromatic ring itself would display a complex potential landscape influenced by the competing effects of the electron-donating methoxy group and the electron-withdrawing fluorine atoms. researchgate.netnih.gov
Atomic Charges (e.g., Mulliken Charges)
Mulliken population analysis is a method for calculating the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution. stackexchange.com This analysis for this compound would reveal the extent of electron withdrawal by the fluorine atoms from the aromatic ring and the electron donation from the methoxy group.
It is anticipated that the fluorine atoms would carry a significant negative charge, while the carbon atoms attached to them would have a corresponding positive charge. The oxygen atoms of the methoxy and hydroxyl groups would also be negatively charged. The distribution of charges on the aromatic carbon atoms would be non-uniform, reflecting the ortho, meta, and para relationships of the substituents. semanticscholar.orgkarazin.ua
Table 2: Predicted Mulliken Atomic Charges (Note: The following data is hypothetical and serves as an illustrative example of what a computational study would yield.)
| Atom | Predicted Charge (a.u.) |
| O (hydroxyl) | -0.6 to -0.8 |
| H (hydroxyl) | +0.4 to +0.5 |
| O (methoxy) | -0.5 to -0.7 |
| F (C2) | -0.3 to -0.5 |
| F (C4) | -0.3 to -0.5 |
| C (aromatic) | Variable (+/- 0.2) |
Spectroscopic Property Simulations and Correlations with Experimental Data
Computational chemistry allows for the simulation of various spectroscopic techniques, providing theoretical spectra that can be compared with experimental data to confirm molecular structures and understand their vibrational and electronic properties. nih.govresearchgate.net DFT calculations can predict infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. materialsciencejournal.org
Simulated IR spectra for this compound would show characteristic vibrational frequencies for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, C-F stretches, and various aromatic C-H and C=C vibrations. researchgate.net Similarly, theoretical calculations of 1H and 13C NMR chemical shifts would aid in the assignment of experimental spectra, with the electronic environment of each nucleus, as influenced by the substituents, determining its chemical shift. libretexts.org UV-Vis spectral simulations would provide information about the electronic transitions within the molecule, which are heavily influenced by the aromatic system and its substituents. acs.org
Reaction Mechanism Predictions and Energetics
Theoretical chemistry can be employed to predict the mechanisms and energetics of reactions involving this compound. For instance, the mechanisms of oxidation, dehydration, or esterification reactions could be elucidated by mapping the potential energy surface and identifying transition states and intermediates. nih.govresearchgate.net
Computational studies could determine the activation barriers for various reaction pathways, providing insights into reaction kinetics and predicting the most favorable reaction conditions. For example, the acidity of the hydroxyl proton could be calculated, and the stability of potential carbocation intermediates formed during a reaction could be assessed. The influence of the difluoro and methoxy substituents on the reactivity of the ethanol side chain and the aromatic ring would be a key focus of such investigations.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in various solvents. researchgate.netnih.gov These simulations model the movement of atoms and molecules over time, offering insights into conformational changes, intermolecular interactions, and solvation effects. acs.orgresearchgate.net
MD simulations could reveal the preferred conformations of the ethanol side chain relative to the aromatic ring and how these conformations are influenced by the surrounding solvent molecules. The formation and dynamics of hydrogen bonds between the hydroxyl group of the molecule and solvent molecules could also be studied in detail, providing a molecular-level understanding of its solubility and solution-phase behavior. mdpi.com
Role As a Versatile Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Chiral Alcohols and Amines
Enantiomerically pure alcohols and amines are fundamental chiral synthons for the synthesis of pharmaceuticals and other biologically active compounds. acs.orgnih.gov 1-(2,4-Difluoro-3-methoxyphenyl)ethanol serves as an excellent starting point for accessing both classes of compounds in high enantiopurity.
The primary method for obtaining the enantiomers of this compound from its racemic mixture is through enzymatic kinetic resolution (EKR). jocpr.com Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for this purpose due to their high enantioselectivity. mdpi.comresearchgate.net The process typically involves the selective acylation of one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester, both with high enantiomeric excess (ee). nih.gov Vinyl acetate (B1210297) is often employed as an efficient acyl donor in these transformations. jocpr.com The efficiency of such resolutions on analogous aryl alcohols demonstrates the viability of this approach. nih.govresearchgate.net
Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Enzyme | Acyl Donor | Solvent | Typical Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Immobilized Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Hexane (B92381) | ~50% | >99% (for both remaining alcohol and acylated product) | nih.gov |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Diisopropyl Ether | ~48% | >98% | mdpi.com |
| Lipase from Candida rugosa (CRL) | Acetic Anhydride | Toluene | ~50% | >95% | researchgate.net |
Once obtained, the enantiopure alcohol is a valuable intermediate for the synthesis of chiral amines. Common strategies include:
Mitsunobu Reaction: Direct conversion of the alcohol to an amine with inversion of stereochemistry.
Oxidation and Reductive Amination: The alcohol is first oxidized to the corresponding ketone, 1-(2,4-difluoro-3-methoxyphenyl)ethanone. Subsequent asymmetric reductive amination or amination using a chiral amine auxiliary can then generate the desired chiral amine. mdpi.com
Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of the precursor ketone in the presence of an amine source provides direct access to chiral amines with high enantioselectivity. acs.org This method is effective for various substituted α-amino ketones, including those with methoxy-phenyl groups. acs.org
Hydrogen Borrowing: This process involves the temporary oxidation of the alcohol to a ketone, which then reacts with an amine to form an imine intermediate. The same catalyst then reduces the imine to the final amine product, regenerating the catalyst and releasing water. thieme-connect.de
Applications in the Construction of Complex Molecular Architectures
The synthesis of complex molecules, particularly those with multiple stereocenters, requires careful planning and the use of well-defined chiral building blocks. This compound, with its pre-defined stereocenter and orthogonally reactive functional groups, is an ideal starting point for such endeavors. The difluoromethoxy-phenyl moiety is a common feature in medicinal chemistry, valued for its ability to modulate electronic properties and metabolic stability. chemrxiv.org
The utility of this building block lies in its ability to serve as a scaffold upon which molecular complexity can be built. The chiral hydroxyl group can be used to direct subsequent stereoselective reactions, such as aldol (B89426) additions or alkylations, on adjacent positions. Furthermore, the aromatic ring can be functionalized through electrophilic or nucleophilic aromatic substitution, or used in cross-coupling reactions to append other molecular fragments.
While specific total syntheses starting from this compound are not widely documented in the provided sources, its structural motifs are present in advanced intermediates for bioactive compounds. The challenge of concurrently creating non-adjacent stereocenters, for example at the 1,3-position, can be addressed by using building blocks where one stereocenter is already set. nih.gov The defined stereochemistry of this compound makes it a prime candidate for strategies aimed at constructing such complex relationships within a larger molecule.
Stereochemical Control in Subsequent Synthetic Steps
Achieving high levels of stereochemical control is a central goal of modern organic synthesis. The structural features of this compound provide several avenues for exerting such control in downstream reactions.
First, the existing stereocenter of the enantiopure alcohol can act as an internal source of chirality, directing the stereochemical outcome of reactions at other sites within the molecule (substrate-controlled diastereoselection). For instance, the hydroxyl group can coordinate to metal catalysts, positioning them to deliver reagents to one face of a nearby reactive group.
Second, the fluorine atoms on the phenyl ring can exert significant electronic and steric influence. Ortho-substituents, including halogens, are known to influence and restrict the conformation of benzylic systems, which can translate into higher selectivity in reactions. rsc.org The strong polarity of the C-F bond can also influence the reactivity of the benzylic position. nih.gov Studies on the C-F activation of benzyl (B1604629) fluorides show that reaction conditions can be tuned to favor either associative (SN2-like) or dissociative (SN1-like) pathways, which has direct implications for stereochemical integrity (inversion vs. racemization). nih.govnih.gov This understanding can be applied to reactions involving the benzylic center of this compound derivatives. Furthermore, advanced methods for stereoselective C-F bond activation could potentially be used to further functionalize the difluorinated ring with stereocontrol. nih.gov
Design and Synthesis of Analogs with Modified Substituent Patterns
In drug discovery, the synthesis of analogs is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacokinetic profile of a lead compound. The 1-(difluoro-methoxyphenyl)ethanol scaffold is readily amenable to modification. By starting with different substituted acetophenones, a wide array of analogs can be synthesized, varying the position and number of fluorine atoms, the position of the methoxy (B1213986) group, or replacing the methoxy group with other alkoxy groups.
The general synthetic route to these analogs involves the reduction of the corresponding ketone precursor, for example, using sodium borohydride (B1222165).
Table 2: Examples of Synthetically Accessible Analogs of this compound
| Compound Name | CAS Number | Key Structural Difference | Reference |
|---|---|---|---|
| 1-(2-Fluoro-4-methoxyphenyl)ethanol | 74457-87-7 | Single fluorine at C2 | chemscene.com |
| 2-(2,4-Difluoro-5-methoxyphenyl)ethanol | 117281013-4 | Ethanol (B145695) group at C1, methoxy at C5 | nih.gov |
| 1-(2,6-Dichloro-3-fluorophenyl)ethanol | N/A | Two chloro groups, one fluoro, no methoxy | mdpi.com |
| 1-(4-Chlorophenyl)ethylamine | 6293-68-1 | Single chloro, no fluoro/methoxy, amino group instead of hydroxyl | mdpi.com |
The creation of these diverse analogs allows medicinal chemists to systematically probe the effects of substituent changes on biological activity, providing a pathway to more potent and selective therapeutic agents. chemrxiv.org
Analytical Methodologies for Research Scale Assessment and Purification
Chromatographic Separation Techniques
Chromatography is the cornerstone for the purification and analytical assessment of 1-(2,4-Difluoro-3-methoxyphenyl)ethanol. The selection of a specific chromatographic technique is contingent on the scale of the separation and the analytical information required.
For the purification of this compound from crude reaction mixtures, column chromatography is a widely utilized and effective technique. youtube.com This method leverages the differential adsorption of the compound and its impurities onto a solid stationary phase, typically silica (B1680970) gel, allowing for their separation as a mobile phase is passed through the column. orgsyn.org
The selection of the mobile phase, or eluent, is critical for achieving optimal separation. A common approach involves starting with a non-polar solvent system and gradually increasing the polarity to elute compounds with increasing affinity for the stationary phase. For a moderately polar compound like this compound, a gradient of ethyl acetate (B1210297) in a non-polar solvent such as hexanes is frequently effective. orgsyn.org The progress of the separation is monitored by collecting fractions and analyzing them by thin-layer chromatography. orgsyn.org
Table 1: Illustrative Column Chromatography Parameters for the Purification of this compound
| Parameter | Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient elution, starting with 5% Ethyl Acetate in Hexanes, gradually increasing to 30% Ethyl Acetate in Hexanes. |
| Loading Technique | The crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column. |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative analysis of this compound. It is primarily used to monitor the progress of a chemical reaction, to identify the components in a mixture, and to determine the appropriate solvent system for column chromatography. core.ac.ukresearchgate.net
In a typical TLC analysis, a small spot of the sample is applied to a silica gel-coated plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system. As the solvent moves up the plate by capillary action, the components of the sample are separated based on their polarity. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. For this compound, a mixture of ethyl acetate and hexanes is a common mobile phase. studyraid.com Visualization of the spots is typically achieved under UV light (254 nm) due to the aromatic nature of the compound. studyraid.com
Table 2: Representative TLC Analysis of a Reaction Mixture Containing this compound
| Compound | Rf Value (20% Ethyl Acetate in Hexanes) | Visualization |
| Starting Material (e.g., 2,4-Difluoro-3-methoxyacetophenone) | ~0.6 | UV (254 nm) |
| This compound | ~0.4 | UV (254 nm) |
| Byproducts | Variable | UV (254 nm) |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation and quantification of the components in a mixture. It is the method of choice for accurately determining the purity of this compound and for resolving and quantifying its enantiomers. helixchrom.com
For purity analysis, a reverse-phase HPLC method is commonly employed. mdpi.com In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. The components of the sample are separated based on their hydrophobicity, and their elution is monitored by a UV detector, often set at a wavelength where the aromatic ring of the compound absorbs strongly.
Determining the enantiomeric excess (ee) is crucial when this compound is synthesized as a chiral molecule. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). phenomenex.com These stationary phases are designed to interact differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.comhplc.eu Polysaccharide-based chiral columns are often effective for the separation of aromatic alcohols. hplc.eu The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. nih.gov
Table 3: Exemplar HPLC Conditions for Analysis of this compound
| Analysis Type | Purity Determination | Enantiomeric Excess Determination |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral (e.g., polysaccharide-based, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile in Water | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 265 nm | UV at 265 nm |
| Typical Retention Time | ~8-10 minutes | Enantiomer 1: ~12 min, Enantiomer 2: ~15 min |
Purity Assessment and Validation Protocols
The assessment of purity for a research-scale batch of this compound involves a combination of chromatographic and spectroscopic methods. Following purification by column chromatography, the homogeneity of the collected fractions is confirmed by TLC. The final purity is then quantitatively determined by HPLC, with the peak area percentage of the main component providing a measure of its purity.
Validation of the analytical methods, particularly the HPLC method for purity, is essential to ensure the reliability of the results. nih.govresearchgate.net While full-scale validation may not be necessary for every research batch, key parameters are often evaluated. These include linearity (the response of the detector to different concentrations of the analyte), precision (the closeness of repeated measurements), and specificity (the ability of the method to exclusively measure the analyte of interest in the presence of impurities).
Quantitative Analysis in Reaction Monitoring
Chromatographic techniques are pivotal for the quantitative monitoring of the reaction to synthesize this compound, for example, from the reduction of 2,4-difluoro-3-methoxyacetophenone or via a Grignard reaction. gordon.edu By taking aliquots of the reaction mixture at specific time intervals and analyzing them by TLC or HPLC, the consumption of the starting material and the formation of the product can be tracked. core.ac.ukmt.com
For quantitative analysis, HPLC is the preferred method. A calibration curve is typically generated by injecting known concentrations of the starting material and the product. The concentration of these species in the reaction aliquots can then be determined by comparing their peak areas to the calibration curve. This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and minimize the formation of byproducts. dtu.dk
Future Perspectives and Unexplored Research Avenues
Development of More Sustainable and Atom-Economical Syntheses
The future synthesis of 1-(2,4-Difluoro-3-methoxyphenyl)ethanol will likely prioritize green chemistry principles, moving away from traditional methods that may involve harsh reagents and generate significant waste. A key area for development is the adoption of biocatalytic reduction of the corresponding ketone, 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-one. The use of whole-cell biocatalysts, such as yeast or bacteria, or isolated enzymes like alcohol dehydrogenases, offers a highly selective and environmentally benign route to the desired alcohol. researchgate.netrsc.orgtandfonline.com Research could focus on screening various microorganisms or engineering enzymes to achieve high conversion rates and enantioselectivity, producing specific stereoisomers of the target molecule. researchgate.nettandfonline.com
Furthermore, the development of atom-economical catalytic hydrogenation and transfer hydrogenation processes presents another sustainable pathway. organic-chemistry.orgacs.org These methods, often employing transition metal catalysts, utilize hydrogen from sources like H2 gas or isopropanol, minimizing the formation of byproducts. nih.gov Future studies could explore novel, inexpensive, and recyclable catalysts for the efficient reduction of the precursor ketone, aligning with the principles of sustainable chemical production. rsc.org
Exploration of Novel Reactivity Patterns
The presence of two fluorine atoms and a methoxy (B1213986) group on the aromatic ring of this compound suggests a rich and underexplored reactivity profile. Fluorinated organic compounds are known to exhibit unique reaction behaviors due to the high electronegativity of fluorine. rsc.org Future research could investigate the potential for this compound to undergo novel C-H activation reactions, where a typically inert carbon-hydrogen bond is functionalized. The electronic properties conferred by the fluorine and methoxy substituents could direct this activation to specific positions on the aromatic ring, opening pathways to new derivatives. rsc.org
Additionally, the hydroxyl group of the ethanol (B145695) moiety can be a site for various transformations. Beyond standard esterification and etherification, its unique electronic environment might enable participation in less common reactions. For instance, fluorinated alcohols can act as unique solvents or promoters for certain organic transformations due to their strong hydrogen-bonding capabilities and low nucleophilicity. researchgate.netresearchgate.net Investigating the catalytic or mediating role of this compound itself in other reactions could be a novel research direction. The potential for intramolecular reactions, possibly involving one of the fluorine atoms, could also be explored under specific conditions.
Advanced In Situ Spectroscopic Monitoring of Reactions
To gain a deeper understanding of the synthesis and subsequent reactions of this compound, the application of advanced in situ spectroscopic techniques is a promising avenue. Techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on reaction kinetics, the formation of intermediates, and the influence of reaction parameters. acs.orgresearchgate.netacs.orgspecac.comspecac.comrsc.orgresearchgate.netrsc.org
For example, during the synthesis of this compound via the reduction of its corresponding ketone, in situ monitoring could track the disappearance of the ketone's carbonyl peak and the appearance of the alcohol's hydroxyl peak, allowing for precise determination of reaction endpoints and optimization of conditions. specac.com Similarly, when exploring the novel reactivity of this alcohol, these techniques can help to identify transient species and elucidate reaction mechanisms that would be difficult to study using traditional offline analytical methods. fraunhofer.despectroscopyonline.com
Deeper Integration of Computational and Experimental Methodologies
A powerful approach to accelerating the exploration of this compound's chemistry involves the deep integration of computational and experimental methods. Density Functional Theory (DFT) calculations can be employed to predict the compound's structural, electronic, and spectroscopic properties. nih.govnih.govafricaresearchconnects.comresearchgate.netresearchgate.net Such computational studies can guide experimental work by predicting the most likely sites for reaction, the stability of potential intermediates, and the energy barriers for different reaction pathways. nih.govpuce.edu.ecresearchgate.netacs.org
For instance, DFT calculations could be used to model the binding of the precursor ketone to a catalyst's active site in a biocatalytic reduction, helping to explain observed stereoselectivities. rsc.org In the exploration of novel reactivity, computational modeling can help to identify plausible reaction mechanisms for further experimental validation. nih.govpuce.edu.ec This synergistic approach, where computational predictions inform experimental design and experimental results refine computational models, can lead to a more rapid and thorough understanding of the compound's chemical behavior.
Potential in Materials Science or other Non-Biological Fields
The unique combination of fluorine and methoxy substituents in this compound makes it an interesting building block for new materials. Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. man.ac.ukyoutube.comrsc.orgacs.org
Q & A
Q. What are the standard synthetic routes for 1-(2,4-Difluoro-3-methoxyphenyl)ethanol, and how is reaction completion verified?
The compound is typically synthesized via reduction of 2,4-difluoro-3-methoxybenzaldehyde using sodium borohydride (NaBH₄) in methanol or ethanol under mild conditions (room temperature). Reaction progress is monitored using thin-layer chromatography (TLC), with product isolation via solvent evaporation and purification by recrystallization from ethanol .
Q. What purification methods are recommended for isolating this compound?
Recrystallization from ethanol is a common purification method, yielding colorless crystalline blocks. For impurities or by-products, column chromatography with silica gel and a hexane/ethyl acetate gradient may be employed, though specific conditions depend on the reaction by-products observed .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry.
- X-ray crystallography to resolve the crystal lattice structure and intermolecular interactions, such as hydrogen bonding involving hydroxyl and methoxy groups .
- Mass spectrometry (HRMS) for molecular weight verification .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or enantioselectivity?
Variables to optimize include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to methanol.
- Catalysts : Chiral catalysts (e.g., BINOL-derived ligands) could enable asymmetric reduction for enantioselective synthesis.
- Temperature control : Lower temperatures (5–10°C) reduce side reactions, as seen in analogous ketone reductions .
Q. What analytical methods resolve contradictions in spectroscopic or crystallographic data?
Discrepancies in data (e.g., unexpected NMR peaks or crystallographic outliers) require:
Q. How does the fluorinated methoxy substituent influence biological activity?
The 2,4-difluoro-3-methoxy motif enhances lipophilicity and metabolic stability. In vitro assays (e.g., enzyme inhibition or receptor binding) should compare activity against non-fluorinated analogs. Computational docking studies can predict binding interactions with biological targets .
Q. What strategies mitigate stability issues during storage or handling?
- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation.
- Handling : Use fluoropolymer-coated vials to minimize adhesion.
- Stability testing : Accelerated degradation studies under varied pH and temperature conditions .
Q. How can computational modeling (e.g., QSAR or DFT) guide structural modifications?
Q. What challenges arise in scaling up synthesis from milligram to gram quantities?
Q. How are in vivo studies designed to evaluate pharmacokinetics?
- Animal models : Rodent studies with radiolabeled compound to track absorption/distribution.
- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites.
- Dosage : Adjust based on logP calculations to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
